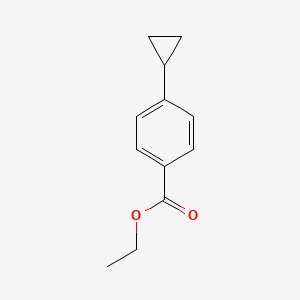
Ethyl 4-cyclopropylbenzoate
Cat. No. B1613330
Key on ui cas rn:
35391-85-6
M. Wt: 190.24 g/mol
InChI Key: DWMHLKSASWMUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07259157B2
Procedure details


Indium trichloride (2.2 g, 10 mmol) and THF (50 mL) were combined under nitrogen and cooled to −70° C. Cyclopropylmagnesium bromide solution (33 mL, 30 mmol, 0.92M) was added dropwise while maintaining the reaction temperature ≦−60° C. After the addition was complete the reaction was stirred 0.5 h with cooling then 0.5 h with the cooling bath removed. The resulting solution was added via cannula to a refluxing solution of ethyl-4-iodobenzoate (5.5 g, 20 mmol), trans-dichlorobis(triphenylphosphine)palladium(II) (421 mg, 0.60 mmol) and THF (100 mL) under nitrogen. After 24 h, the contents of the reaction flask were cooled and the solvent was removed in vactio. Water (100 mL) and 5% KHSO4 were added and the mixture was extracted with CH2Cl2 (3×100 mL). The combined organic extracts were washed with brine, dried with Na2SO4 and filtered. The filtrate was removed in vacuo and the remaining residue was purified by flash column chromatography (hexane:EtOAc 95:5) to give the 4-cyclopropyl-benzoic acid ethyl ester as an orange oil.

Name
Cyclopropylmagnesium bromide
Quantity
33 mL
Type
reactant
Reaction Step Two


Quantity
421 mg
Type
catalyst
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[In+3].[CH:5]1([Mg]Br)[CH2:7][CH2:6]1.[CH2:10]([O:12][C:13](=[O:21])[C:14]1[CH:19]=[CH:18][C:17](I)=[CH:16][CH:15]=1)[CH3:11]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:10]([O:12][C:13](=[O:21])[C:14]1[CH:19]=[CH:18][C:17]([CH:5]2[CH2:7][CH2:6]2)=[CH:16][CH:15]=1)[CH3:11] |f:0.1.2.3,^1:24,43|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[In+3]
|
Step Two
|
Name
|
Cyclopropylmagnesium bromide
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)I)=O
|
|
Name
|
|
|
Quantity
|
421 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature ≦−60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
0.5 h with the cooling bath removed
|
|
Duration
|
0.5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 24 h
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the contents of the reaction flask were cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vactio
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (100 mL) and 5% KHSO4 were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with CH2Cl2 (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining residue was purified by flash column chromatography (hexane:EtOAc 95:5)
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)C1CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
